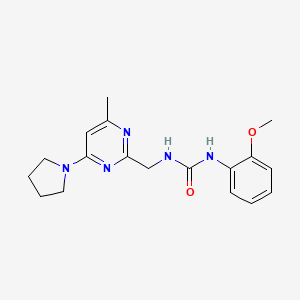

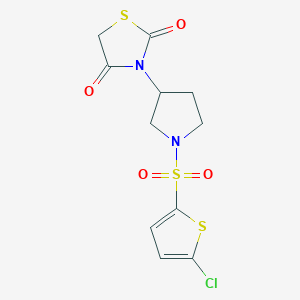

(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound has been synthesized as part of a study where 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .Chemical Reactions Analysis

In the context of BRD4 inhibition, compound DDT26, a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM .Scientific Research Applications

Kinase Inhibition

The compound is part of a broader class of molecules that include pyrazolo[3,4-b]pyridine, a scaffold known for its versatility in kinase inhibition. Kinase inhibitors are crucial in therapeutic strategies for treating various diseases, including cancer. The pyrazolo[3,4-b]pyridine core, similar to the structural motifs in “(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone”, is effective in forming multiple binding modes with kinase enzymes, offering a route to potent and selective inhibitors (Wenglowsky, 2013).

Heterocyclic Chemistry

Heterocyclic N-oxide molecules, including pyrazine derivatives, are fundamental in organic chemistry and drug development. These molecules are utilized for their diverse functionalities in synthesizing complex metal complexes, catalysts, and pharmaceuticals, showing significant biological activities such as anticancer, antibacterial, and anti-inflammatory properties. The structural complexity and reactivity of such compounds, akin to “(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone”, underscore their importance in medicinal chemistry and organic synthesis (Li et al., 2019).

Antioxidant and Mitochondrial Protection

Research on oxidized metabolites of compounds like oltipraz, which shares functional similarities with “(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone”, suggests potential antioxidant and mitochondrial protective effects. These effects are mediated through the activation of cellular pathways like the AMP-activated protein kinase pathway, essential for cell survival and mitochondrial integrity (Choi et al., 2010).

Analytical Chemistry

The compound's structural features enable it to be a candidate for analytical studies, particularly in spectrophotometry, where its distinct chemical properties could aid in the development of new methods for simultaneous estimation of complex pharmaceutical mixtures. This application is critical in ensuring the quality and efficacy of pharmaceutical products (Jain et al., 2012).

Drug Metabolism

Understanding the metabolism of complex molecules is vital in drug development and toxicology. Compounds with similar structural complexity to “(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” undergo extensive metabolic transformations, influencing their pharmacokinetics and pharmacodynamics. These insights are crucial for predicting drug interactions and optimizing therapeutic regimens (Khojasteh et al., 2011).

Mechanism of Action

The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 with an IC 50 value of 4.289 ± 1.807 μM . DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-13(10(2)21-17-9)14(19)18-6-3-11(8-18)20-12-7-15-4-5-16-12/h4-5,7,11H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIOTONYALQTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2808464.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2808466.png)

![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2808468.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)

![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)

![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)